POLYDEXTROSE

Description

Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Isomaltose is a natural product found in Saccharomyces cerevisiae with data available.

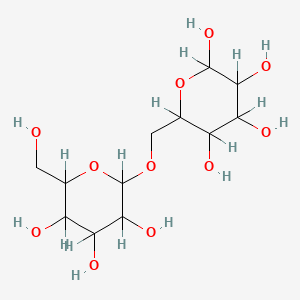

A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.

Properties

IUPAC Name |

6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-40-1, 585-99-9, 68424-04-4 | |

| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melibiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydextrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Polydextrose Synthesis: A Deep Dive into Mechanism and Reaction Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Polydextrose

This compound is a synthetic polymer of glucose that is widely utilized in the food and pharmaceutical industries as a bulking agent, sugar substitute, and source of soluble fiber.[1] It is a randomly bonded polysaccharide produced by the thermal polymerization of glucose in the presence of sorbitol and an acid catalyst, typically citric acid.[2][3] The resulting polymer is a complex, highly branched structure with a variety of glycosidic linkages, making it resistant to digestion by human amylases.[4] This resistance to enzymatic hydrolysis contributes to its low caloric value and its classification as a dietary fiber.[5] This guide provides a comprehensive overview of the synthesis mechanism of this compound, a qualitative analysis of its reaction kinetics, and detailed experimental protocols for its preparation and characterization.

Synthesis Mechanism

The synthesis of this compound is a condensation polymerization reaction, also referred to as an anhydrous melt polymerization.[6][7] The process involves the formation of glycosidic bonds between glucose monomers, with sorbitol acting as a chain terminator and plasticizer, and an acid, such as citric acid or phosphoric acid, serving as a catalyst.[3][4] The typical ratio of reactants is approximately 89% glucose, 10% sorbitol, and 1% citric acid by weight.[2]

The key steps in the synthesis mechanism are:

-

Initiation: The acid catalyst protonates a hydroxyl group on a glucose molecule, making it a good leaving group (water).

-

Propagation: The activated glucose molecule then reacts with a hydroxyl group of another glucose molecule, forming a glycosidic bond and releasing a molecule of water. This process repeats, leading to the formation of a growing polymer chain. The high temperatures used in the synthesis drive the removal of water, shifting the equilibrium towards polymer formation.

-

Branching: The presence of multiple hydroxyl groups on each glucose monomer allows for the formation of branched structures. The polymerization is not regiospecific, resulting in a random distribution of α- and β-(1→2), (1→3), (1→4), and (1→6) glycosidic linkages, with the 1→6 linkage being predominant.[3]

-

Termination: Sorbitol, a sugar alcohol, acts as a chain-terminating agent. By incorporating into the growing polymer chain, it prevents further elongation at that end. It also functions as a plasticizer in the melt, facilitating the reaction.

-

Cross-linking: Citric acid, a polycarboxylic acid, can also act as a cross-linking agent by forming ester bonds with hydroxyl groups on different polymer chains, further increasing the complexity of the final structure.[7]

The final product is a complex mixture of polymers with a wide range of molecular weights, along with small amounts of unreacted glucose, sorbitol, and the acid catalyst.[3]

Reaction Kinetics

Factors Influencing Reaction Rate:

-

Temperature: As with most chemical reactions, the rate of polymerization is highly dependent on temperature. The synthesis is typically carried out at high temperatures, ranging from 140°C to 180°C.[7] Increasing the temperature generally increases the reaction rate, leading to a shorter reaction time required to achieve a desired degree of polymerization. However, excessively high temperatures can lead to undesirable side reactions such as caramelization and degradation of the sugars, resulting in a darker and potentially bitter product.[7]

-

Catalyst Concentration: The concentration of the acid catalyst plays a crucial role in the reaction rate. A higher catalyst concentration will lead to a faster rate of polymerization. However, the amount of acid must be carefully controlled. An excess of catalyst can lead to a higher degree of cross-linking, potentially resulting in a less soluble product.[7] Furthermore, high levels of residual acid in the final product are undesirable and would require more extensive neutralization steps.

-

Reactant Ratio: The ratio of glucose to sorbitol influences the average molecular weight of the resulting polymer. A higher proportion of sorbitol will lead to a lower average degree of polymerization due to more frequent chain termination.

-

Water Content: The synthesis is an anhydrous melt polymerization, and the removal of water is critical to drive the reaction forward. The reaction is typically carried out under vacuum to facilitate the removal of water formed during the condensation reaction.[3] The presence of water can lead to hydrolysis of the glycosidic bonds, effectively reversing the polymerization process.

Data Presentation

Due to the proprietary nature of commercial this compound production, specific quantitative data on the reaction kinetics, such as rate constants, activation energies, and reaction orders with respect to the reactants and catalyst, are not publicly available. The information provided in the "Reaction Kinetics" section is therefore a qualitative summary based on general chemical principles and information gathered from patents and scientific literature. Researchers aiming to develop kinetic models would need to perform their own experimental studies to determine these parameters.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis, purification, and characterization of this compound, compiled from various sources.

I. Synthesis of this compound

Materials:

-

D-Glucose (anhydrous)

-

Sorbitol

-

Citric acid (or phosphoric acid)

-

High-vacuum pump

-

Heating mantle with temperature controller

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

Procedure:

-

Reactant Preparation: Dry the D-glucose and sorbitol in a vacuum oven to remove any residual moisture.

-

Assembly: Assemble a reaction apparatus consisting of a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser connected to a vacuum line, and a temperature probe.

-

Charging the Reactor: In the flask, combine D-glucose, sorbitol, and citric acid in a weight ratio of approximately 89:10:1.

-

Reaction:

-

Begin stirring the mixture.

-

Heat the flask using a heating mantle to a temperature between 140°C and 180°C to create a molten mass.[7]

-

Once the mixture is molten, apply a vacuum to the system to facilitate the removal of water produced during the polymerization.

-

Maintain the reaction at the desired temperature and under vacuum for several hours. The exact time will depend on the temperature and the desired degree of polymerization.

-

-

Cooling: After the reaction is complete, turn off the heat and allow the molten this compound to cool under vacuum. The product will be a solid, glassy material.

II. Purification of this compound

The crude this compound contains unreacted monomers, the acid catalyst, and colored byproducts. Purification is necessary to obtain a product with the desired characteristics.

Materials:

-

Crude this compound

-

Deionized water

-

Activated carbon

-

Ion-exchange resins (cationic and anionic)

-

Sodium hydroxide (B78521) or other food-grade base for neutralization

-

Filtration apparatus

-

Freeze-dryer or spray dryer

Procedure:

-

Dissolution: Dissolve the crude this compound in deionized water to create a concentrated solution (e.g., 50% w/v).

-

Neutralization: Adjust the pH of the solution to between 5.0 and 7.0 using a food-grade base to neutralize the residual acid catalyst.[4]

-

Decolorization: Add activated carbon to the solution and stir for a specified period to remove colored impurities. Filter the solution to remove the activated carbon.

-

Deionization: Pass the decolorized solution through a series of cation and anion exchange resins to remove residual salts and other ionic impurities.

-

Drying: The purified this compound solution can be dried to a powder using methods such as freeze-drying or spray-drying.

III. Characterization of this compound

Methods:

-

Molecular Weight Distribution: Determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).[8] This analysis provides information on the average molecular weight and the polydispersity of the polymer.

-

Residual Monomer Analysis: The content of free glucose and sorbitol can be quantified using high-performance liquid chromatography (HPLC) with a refractive index detector.[9]

-

Test for Sugars: A qualitative test, such as the phenol-sulfuric acid method, can be used to confirm the presence of carbohydrates.[10]

-

Solubility: The solubility of the this compound in water can be determined by preparing solutions of increasing concentration and observing for any undissolved material.

-

pH: The pH of a 10% (w/v) solution of the purified this compound should be measured to ensure it is within the desired range (typically 5.0-7.0).[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – from seed to Eureba [baynsolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. tateandlyle.com [tateandlyle.com]

- 6. This compound [candymentor.com]

- 7. US5728397A - this compound product and process - Google Patents [patents.google.com]

- 8. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]

- 9. academic.oup.com [academic.oup.com]

- 10. fao.org [fao.org]

- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Characterization of Polydextrose Polymers: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Polydextrose is a synthetic, water-soluble, and randomly bonded glucose polymer with a complex, highly branched structure.[1] It is synthesized from dextrose (glucose), sorbitol, and an acid catalyst, such as citric acid or phosphoric acid.[2][3] Due to its indigestible nature in the upper gastrointestinal tract, this compound is classified as a soluble dietary fiber and is widely utilized in the food and pharmaceutical industries as a bulking agent, texturizer, humectant, and stabilizer.[4][5] Its low caloric value of approximately 1 kcal/g makes it a suitable ingredient for sugar- and fat-reduced products.[6] This guide provides a comprehensive overview of the physicochemical characterization of this compound, detailing the key parameters and the experimental protocols for their determination.

Synthesis and Structure

This compound is synthesized via a condensation polymerization reaction of glucose (approximately 90%), sorbitol (approximately 10%), and a food-grade acid catalyst like citric acid (approximately 1%) or phosphoric acid.[3] The reactants are heated to a molten state under vacuum, leading to the formation of a complex polymer with a wide range of glycosidic linkages, with α- and β-(1→6) linkages being predominant.[3][7]

The general synthesis process involves mixing the components and heating the mixture until it liquefies. The acid acts as a catalyst, promoting the reaction between glucose and sorbitol to form glucose chains of varying lengths, which then attach to each other to create branched molecules.[7] The resulting polymer has an average degree of polymerization of about 12, but this can range from 3 to over 100.[7]

Physicochemical Properties

The functional characteristics of this compound are dictated by its physicochemical properties. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | References |

| Appearance | White to light tan powder | [4] |

| Taste | Bland, slightly tart | [4] |

| Odor | Odorless | [4] |

| Caloric Value | ~1 kcal/g | [6] |

| pH (10% w/v aqueous solution) | 2.5 - 7.0 | [4] |

Physical Properties

| Property | Value | References |

| Bulk Density | 0.625 g/cm³ | [4] |

| Tapped Density | 0.694 g/cm³ | [4] |

| Heat of Solution | 8 kcal/g | [4] |

| Refractive Index (10% w/v aqueous solution) | 1.3477 | [4] |

| Moisture Content | Hygroscopic at >60% relative humidity | [4] |

| Melting Point | Amorphous, no true melting point; viscosity transition at 150-160°C | [4] |

Molecular Properties

| Property | Value | References |

| Average Molecular Weight (Mw) | 2131 - 3363 Da | [8] |

| Number Average Molecular Weight (Mn) | 1647 - 2547 Da | [8] |

| Peak Molecular Weight (Mp) | 1719 - 2994 Da | [8] |

| Molecular Weight Distribution (Mw/Mn) | 1.29 - 1.32 | [8] |

| Average Degree of Polymerization (DP) | 12 (ranges from 4 to 20) | [7][8] |

Solubility and Viscosity

| Property | Description | References |

| Solubility | ||

| In Water | Completely miscible; can form up to 80% w/v solutions at 20°C | [4] |

| In Organic Solvents | Sparingly soluble to insoluble in most; soluble in ethanol; partially soluble in glycerin and propylene (B89431) glycol | [4] |

| Viscosity | ||

| Behavior in Solution | Newtonian fluid | [4] |

| Comparison to Sugars | Higher viscosity than sucrose (B13894) or sorbitol at equivalent temperatures | [4] |

Experimental Protocols for Characterization

A general workflow for the physicochemical characterization of this compound is outlined below.

Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn) of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index (RI) detector.

-

GPC column suitable for aqueous mobile phases (e.g., Ultrahydrogel™ Linear).

Reagents:

-

Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) in HPLC-grade water.

-

This compound sample.

-

Polystyrene standards of known molecular weights for calibration.

Procedure:

-

Mobile Phase Preparation: Dissolve the appropriate amount of NaNO₃ in HPLC-grade water to achieve a 0.1 M concentration. Filter and degas the mobile phase before use.

-

Standard Preparation: Prepare a series of polystyrene standards of known molecular weights in the mobile phase.

-

Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Ultrahydrogel™ Linear

-

Mobile Phase: 0.1 M NaNO₃

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 10 µL

-

Detector: Refractive Index (RI)

-

-

Analysis:

-

Inject the standards to generate a calibration curve of log(MW) versus retention time.

-

Inject the this compound sample.

-

Determine the molecular weight distribution of the sample using the calibration curve.

-

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the this compound content and assess the presence of residual monomers (glucose, sorbitol) and other impurities.

Instrumentation:

-

HPLC system with a refractive index (RI) detector.

-

A suitable carbohydrate analysis column (e.g., Ultrahydrogel 250).

Reagents:

-

Mobile Phase: HPLC-grade water.

-

This compound sample.

-

Standards of glucose, sorbitol, and this compound.

Procedure:

-

Mobile Phase Preparation: Use HPLC-grade water, filtered and degassed.

-

Standard Preparation: Prepare a series of standard solutions of this compound, glucose, and sorbitol at known concentrations in water.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a known concentration (e.g., within the range of 0.2 to 4.0 mg/mL).[9] Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Ultrahydrogel 250 (7.8 x 300 mm)

-

Mobile Phase: Distilled water

-

Flow Rate: 0.5 mL/min

-

Detector: Refractive Index (RI)

-

-

Analysis:

-

Generate a calibration curve for this compound using the standard solutions.

-

Inject the sample solution and determine the this compound content by comparing the peak area to the calibration curve.[9]

-

Identify and quantify residual monomers by comparing their retention times and peak areas with those of the respective standards.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the glass transition temperature (Tg), melting behavior, and thermal stability of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure for DSC:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an aluminum DSC pan and seal it.

-

Analysis:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).

-

The glass transition is observed as a step change in the heat flow curve.

-

Procedure for TGA:

-

Sample Preparation: Place a known amount of the this compound sample (e.g., 10-20 mg) in the TGA sample pan.

-

Analysis:

-

Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature.

-

The onset of significant weight loss indicates the decomposition temperature.

-

Rheological Characterization

Objective: To determine the viscosity of this compound solutions.

Instrumentation:

-

Rotational viscometer or rheometer.

Procedure:

-

Sample Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 10%, 30%, 50% w/v). Ensure complete dissolution.

-

Analysis:

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Measure the viscosity over a range of shear rates to confirm Newtonian behavior.

-

Record the viscosity at a specific shear rate for comparison between different concentrations and temperatures.

-

Spectroscopic Analysis by FTIR and NMR

Objective: To confirm the chemical structure and identify the functional groups of this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Procedure for FTIR:

-

Sample Preparation: Place a small amount of the this compound powder directly on the ATR crystal.

-

Analysis:

-

Acquire the spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Identify characteristic peaks for O-H stretching (broad band around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching of glycosidic bonds (in the fingerprint region, ~1200-950 cm⁻¹).

-

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve the this compound sample in deuterium (B1214612) oxide (D₂O).

-

Analysis:

-

Acquire the ¹H NMR spectrum.

-

The spectrum will show broad signals in the anomeric proton region (δ 4.5-5.5 ppm) and the carbohydrate ring proton region (δ 3.2-4.2 ppm), characteristic of a complex polysaccharide structure.

-

Conclusion

The physicochemical characterization of this compound is crucial for its application in the food and pharmaceutical industries. The methods outlined in this guide provide a framework for a comprehensive evaluation of its molecular, physical, thermal, and structural properties. Adherence to detailed experimental protocols is essential for obtaining accurate and reproducible data, ensuring the quality and functionality of this compound-containing products.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [candymentor.com]

- 3. fao.org [fao.org]

- 4. phexcom.com [phexcom.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Caloric availability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. CN103766695B - this compound with controllable molecular weight and rapid preparation method thereof - Google Patents [patents.google.com]

- 9. Study on Determination of this compound Content by HPLC [spkx.net.cn]

An In-depth Technical Guide to the Determination and Distribution of Polydextrose Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydextrose, a synthetic polymer of glucose, is a versatile excipient and food additive valued for its properties as a bulking agent, stabilizer, and humectant. The functionality of this compound is intrinsically linked to its molecular weight (MW) and molecular weight distribution (MWD). Accurate characterization of these parameters is therefore critical for quality control, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the principal analytical techniques for determining the molecular weight and distribution of this compound, with a focus on Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Detailed experimental protocols and data interpretation are provided to assist researchers in the robust characterization of this important polymer.

Introduction to this compound and the Significance of its Molecular Weight

This compound is a randomly bonded polysaccharide synthesized by the condensation of D-glucose, with small amounts of sorbitol and an acid catalyst, typically citric acid.[1][2] This process results in a complex, highly branched polymer with a wide range of molecular weights. The average molecular weight of commercial this compound is approximately 2,000 Da, with a broad distribution ranging from 162 to 20,000 Da.[1][3] Notably, about 90% of the molecules typically fall between 504 and 5,000 Da.[3]

The molecular weight and its distribution are critical quality attributes of this compound that influence its physicochemical properties, including:

-

Viscosity: Higher molecular weight fractions contribute more significantly to the viscosity of this compound solutions.

-

Solubility: this compound is highly soluble in water, a property influenced by its polymeric nature.[4]

-

Hygroscopicity: The ability of this compound to attract and retain water is related to its molecular structure and size.

-

Physiological Effects: As a dietary fiber, the molecular size of this compound impacts its fermentability by gut microbiota and its overall physiological effects.

Therefore, precise and accurate measurement of the molecular weight distribution is essential for ensuring lot-to-lot consistency, predicting performance in various applications, and meeting regulatory standards.

Key Analytical Techniques for Molecular Weight Determination

The determination of the molecular weight of polydisperse polymers like this compound requires specialized analytical techniques. The most prominent and effective methods are Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), and MALDI-TOF Mass Spectrometry.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC is a powerful chromatographic technique that separates molecules based on their hydrodynamic volume in solution.[5] Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and elute later. This separation by size allows for the determination of the molecular weight distribution of a polymer.

For the analysis of this compound, SEC is typically coupled with one or more detectors:

-

Refractive Index (RI) Detector: An RI detector is a universal concentration-sensitive detector that measures the change in the refractive index of the eluting solvent due to the presence of the analyte.[2] It is a robust and widely used detector for polymer analysis.

-

Multi-Angle Light Scattering (MALS) Detector: A MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the SEC column. This technique allows for the direct determination of the absolute molar mass at each elution volume, without the need for column calibration with polymer standards of the same composition.[6]

The combination of SEC with a MALS detector is considered the gold standard for the absolute molecular weight determination of polymers. The MALS detector measures the scattered light at multiple angles, which, when combined with the concentration measurement from an inline RI detector, allows for the calculation of the weight-average molecular weight (Mw) for each slice of the chromatogram.[6] This provides a true molecular weight distribution, independent of the elution behavior of calibration standards.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a soft ionization mass spectrometry technique that is well-suited for the analysis of large, non-volatile molecules like polymers. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes the analyte molecules, which are then accelerated in a time-of-flight mass analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular weight.

For this compound, MALDI-TOF MS can provide detailed information about the distribution of individual oligomers. However, for polydisperse samples, there can be challenges with mass discrimination, where lower molecular weight species are preferentially ionized and detected.[7] Therefore, careful optimization of the sample preparation and instrument parameters is crucial for obtaining accurate results.

Quantitative Data on this compound Molecular Weight

The molecular weight of this compound can vary depending on the manufacturing process. The following table summarizes typical molecular weight values and distributions reported in the literature.

| Parameter | Value Range | Source |

| Average Molecular Weight (Mw) | ~2,000 Da | [1][4][8] |

| Molecular Weight Range | 162 - 20,000 Da | [3] |

| Predominant Molecular Weight Range | 504 - 5,000 Da (90% of molecules) | [3] |

| Average Degree of Polymerization (DP) | ~12 (ranging from 2 to 110) | [8][9] |

| Weight-Average Molecular Weight (Mw) - Example 1 | 709 Da | [6] |

| Weight-Average Molecular Weight (Mw) - Example 2 | 1315 Da | [6] |

| Weight-Average Molecular Weight (Mw) - Example 3 | 2131 Da | [6] |

Definitions:

-

Weight-Average Molecular Weight (Mw): The average molecular weight where the contribution of each molecule is weighted by its mass. It is more sensitive to the presence of high molecular weight species.

-

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same molecular weight), while higher values indicate a broader distribution.

Experimental Protocols

The following sections provide detailed methodologies for the determination of this compound molecular weight using SEC-MALS and MALDI-TOF MS.

Protocol for SEC-MALS Analysis of this compound

This protocol outlines the steps for determining the absolute molecular weight distribution of this compound using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering and Refractive Index detectors.

4.1.1. Materials and Equipment

-

SEC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a degasser, isocratic pump, autosampler, and column oven.

-

Detectors:

-

Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN HELEOS II).

-

Refractive Index (RI) Detector (e.g., Wyatt Optilab T-rEX).

-

-

SEC Columns: A set of aqueous SEC columns suitable for the molecular weight range of this compound (e.g., 2 x TSKgel GMPWXL columns in series, or Waters Ultrahydrogel columns).

-

Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) in HPLC-grade water, filtered through a 0.22 µm membrane and degassed.

-

Sample Preparation:

-

This compound sample.

-

Mobile phase for dissolution.

-

Syringe filters (0.22 µm, PTFE or PVDF).

-

-

Calibration Standard (for system validation): Narrow polydispersity pullulan or dextran (B179266) standards.

4.1.2. Experimental Procedure

-

System Preparation:

-

Equilibrate the SEC system with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved on both the MALS and RI detectors.

-

Set the column oven temperature to 30°C.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 2-5 mg/mL.

-

Gently agitate the solution until the this compound is fully dissolved. Avoid vigorous shaking to prevent shear degradation of the polymer.

-

Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Data Acquisition:

-

Inject 100 µL of the filtered sample onto the SEC column set.

-

Collect data from both the MALS and RI detectors for the entire chromatographic run.

-

-

Data Analysis:

-

Use the appropriate software (e.g., Wyatt ASTRA) to process the collected data.

-

Determine the dn/dc value for this compound in the mobile phase (a typical value for polysaccharides is ~0.147 mL/g, but it should be experimentally determined for highest accuracy).

-

Perform the molecular weight calculations based on the light scattering and concentration data to obtain the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI).

-

Protocol for MALDI-TOF MS Analysis of this compound

This protocol describes the steps for analyzing the molecular weight distribution of this compound using MALDI-TOF Mass Spectrometry.

4.2.1. Materials and Equipment

-

MALDI-TOF Mass Spectrometer: Bruker ultrafleXtreme or equivalent.

-

MALDI Target Plate: Stainless steel target plate.

-

Matrix Solution: 2,5-Dihydroxybenzoic acid (DHB) at a concentration of 10 mg/mL in a 50:50 (v/v) solution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).

-

Sample Solution: this compound dissolved in HPLC-grade water at a concentration of 1 mg/mL.

-

Cationizing Agent (optional): Sodium chloride (NaCl) solution (1 mg/mL in water).

-

Pipettes and tips.

4.2.2. Experimental Procedure

-

Sample-Matrix Preparation (Dried-Droplet Method):

-

In a microcentrifuge tube, mix the this compound sample solution and the matrix solution in a 1:1 (v/v) ratio.

-

If enhanced sodiation is desired for better ionization, add 1 µL of the NaCl solution to the mixture.

-

Vortex the mixture gently.

-

Spot 1 µL of the final mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature, forming a co-crystal of the sample and matrix.

-

-

Mass Spectrometer Calibration:

-

Calibrate the mass spectrometer in the desired mass range using a suitable polymer standard (e.g., polyethylene (B3416737) glycol or dextran).

-

-

Data Acquisition:

-

Insert the target plate into the mass spectrometer.

-

Acquire mass spectra in the positive ion, reflectron mode over a mass range of m/z 500 to 10,000.

-

Use a laser power that is just above the ionization threshold to obtain good signal intensity with minimal fragmentation.

-

Average several hundred laser shots to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum using the instrument's software (e.g., Bruker flexAnalysis).

-

Identify the series of peaks corresponding to the different oligomers of this compound. The mass difference between adjacent peaks should correspond to the mass of a glucose monomer (162.14 Da).

-

Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) from the peak intensities and their corresponding masses.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key steps in the analytical workflows for determining the molecular weight of this compound.

Caption: Workflow for this compound Molecular Weight Determination by SEC-MALS.

Caption: Workflow for this compound Molecular Weight Determination by MALDI-TOF MS.

Caption: Logical Relationship of this compound Molecular Weight Characterization.

Conclusion

The molecular weight and molecular weight distribution are fundamental properties of this compound that dictate its functionality and performance in pharmaceutical and food applications. This technical guide has detailed the primary analytical methodologies, SEC-MALS and MALDI-TOF MS, for the comprehensive characterization of these parameters. By following the provided experimental protocols and understanding the principles behind these techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, leading to the development of robust and reliable products. The choice of analytical method will depend on the specific information required, with SEC-MALS providing absolute molecular weight distributions and MALDI-TOF MS offering detailed insights into the oligomeric composition. A combination of these techniques can provide a thorough understanding of the molecular characteristics of this compound.

References

- 1. Re‐evaluation of this compound (E 1200) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. tateandlyle.com [tateandlyle.com]

- 4. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 5. CN103766695B - this compound with controllable molecular weight and rapid preparation method thereof - Google Patents [patents.google.com]

- 6. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 68424-04-4 [chemicalbook.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

A Comprehensive Technical Guide to In Vitro and In Vivo Models for Polydextrose Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro and in vivo models utilized in polydextrose research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental plans to investigate the physiological effects of this compound. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and workflows.

Introduction to this compound and its Research Models

This compound (PDX) is a soluble dietary fiber, a complex, randomly bonded glucose polymer that resists digestion in the upper gastrointestinal tract.[1][2][3] It is partially fermented by the gut microbiota in the colon, leading to the production of short-chain fatty acids (SCFAs) and other metabolites that can influence host health.[4][5] Research into the health benefits of this compound, including its prebiotic effects, impact on metabolic health, and immune modulation, relies on a variety of in vitro and in vivo models. These models are crucial for elucidating the mechanisms of action of this compound and for substantiating its health claims.

In vitro models are invaluable for studying the direct effects of this compound on the gut microbiota and for understanding its fermentation kinetics in a controlled environment. These models range from simple batch fermentations to complex, multi-compartmental dynamic systems that simulate the different regions of the human colon.

In vivo models , primarily using rodents, allow for the investigation of the systemic effects of this compound consumption in a whole-organism context. These models are essential for studying the impact of this compound on metabolic parameters, immune function, and overall physiological well-being.

In Vitro Models for this compound Research

In vitro gut models are powerful tools to study the fermentation of this compound by the gut microbiota and to identify the resulting metabolites.

Dynamic Multi-Vessel Colonic Simulators (e.g., xGIbiomics®, SHIME®, TIM-2)

These advanced models simulate the physiological conditions of the different regions of the human colon (ascending, transverse, and descending), including pH, transit time, and microbial community.[6][7][8][9][10] They allow for the long-term study of the effects of this compound on the gut microbiota composition and activity.

Caption: Workflow for this compound studies in dynamic gut models.

Batch Fermentation Models

Batch fermentation is a simpler in vitro method where a fecal inoculum is incubated with this compound in an anaerobic environment for a defined period (e.g., 24-48 hours).[11][12][13] This model is useful for screening the fermentability of different fibers and for assessing the production of SCFAs and gas.[11][12]

Caption: General workflow for in vitro batch fermentation of this compound.

Caco-2 Cell Model for Gut Barrier Function

The Caco-2 cell line, a human colon adenocarcinoma cell line, can differentiate into a polarized monolayer of enterocytes, forming tight junctions and mimicking the intestinal barrier. This model is used to study the effects of this compound fermentation products on gut barrier integrity and inflammation.[14][15][16][17][18]

In Vivo Models for this compound Research

Animal models, particularly rodents, are widely used to study the systemic effects of this compound.

High-Fat Diet (HFD)-Induced Obesity Models

Mice or rats are fed a high-fat diet to induce obesity and metabolic dysregulation. This compound is then supplemented to the diet to assess its effects on body weight, fat mass, glucose metabolism, and lipid profiles.[19][20]

Diabetic Animal Models

Genetically diabetic mice or chemically-induced diabetic models are used to investigate the impact of this compound on glycemic control and insulin (B600854) sensitivity.

Colitis Models

Chemically induced colitis models in rodents (e.g., using TNBS) are employed to study the potential anti-inflammatory effects of this compound on the gut.[1]

Data Presentation

In Vitro Fermentation: Short-Chain Fatty Acid Production

| Substrate | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (B1204436) (mmol/L) | Total SCFAs (mmol/L) | Reference(s) |

| Control (No Fiber) | 25-40 | 10-15 | 5-10 | 40-65 | [11][21] |

| This compound | 40-60 | 15-30 | 10-20 | 65-110 | [6][11][13][21][22] |

| Inulin | 45-65 | 15-25 | 15-25 | 75-115 | [6][19] |

Note: Values are approximate ranges compiled from various studies and can vary based on the specific in vitro model, inoculum source, and experimental conditions.

Effect of this compound on Gut Microbiota Composition (Relative Abundance)

| Bacterial Group | Change with this compound | Model | Reference(s) |

| Bifidobacterium | Increase | In vitro & In vivo | [6][23][24] |

| Bacteroides | Increase | Human | [25] |

| Firmicutes | Decrease | Human | [1] |

| Bacteroidetes | Increase | Human | [1] |

| Ruminococcus intestinalis | Increase | Human | [24] |

| Allobaculum | Increase | Mouse | [3][23] |

| Coriobacteriaceae | Increase | Mouse | [23] |

In Vivo Effects of this compound on Metabolic Parameters

| Parameter | Animal Model | Effect of this compound | Reference(s) |

| Body Weight | HFD Mice | Reduction | [19][20] |

| Fasting Blood Glucose | HFD Mice | Reduction | [19] |

| Plasma Triglycerides | HFD Mice / Rats | Reduction | [1][23][26] |

| Total Cholesterol | HFD Mice | Reduction | [23] |

| Insulin Sensitivity | Diabetic Mice | Improvement |

HFD: High-Fat Diet

In Vivo Effects of this compound on Immune Markers

| Marker | Animal Model | Effect of this compound | Reference(s) |

| Cecal IgA | Rats | Increase (345%) | [1] |

| Mucosal COX-2 Expression | Pigs | Decrease (63% in distal colon) | [1][22] |

| Colonic Damage (TNBS-induced) | Rats | Reduction (57%) | [1] |

| Myeloperoxidase (MPO) Activity | Rats | Reduction (58%) | [1] |

Experimental Protocols

In Vitro Batch Fermentation of this compound

Objective: To assess the fermentability of this compound and the production of short-chain fatty acids (SCFAs).

Materials:

-

Anaerobic chamber or system

-

Sterile fermentation vessels

-

Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)

-

This compound

-

Fresh human fecal sample from healthy donors

-

Phosphate-buffered saline (PBS)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Protocol:

-

Prepare the basal medium and dispense into fermentation vessels inside an anaerobic chamber.

-

Prepare a fecal slurry by homogenizing a fresh fecal sample in anaerobic PBS (e.g., 10% w/v).

-

Inoculate the fermentation vessels with the fecal slurry (e.g., 10% v/v).

-

Add this compound to the treatment vessels to a final concentration of, for example, 1% (w/v). Include a control vessel with no added carbohydrate.

-

Incubate the vessels at 37°C for 24-48 hours with gentle shaking.

-

At the end of the incubation, collect samples for SCFA analysis.

-

Centrifuge the samples to pellet the bacteria and debris.

-

Analyze the supernatant for SCFAs using gas chromatography.

Gas Chromatography for Short-Chain Fatty Acid Analysis

Objective: To quantify the concentration of acetate, propionate, and butyrate in fermentation samples.

Protocol (Direct Injection Method):

-

To 1 mL of fermentation supernatant, add an internal standard (e.g., 2-ethylbutyric acid).

-

Acidify the sample with an acid (e.g., formic acid or hydrochloric acid) to protonate the SCFAs.

-

Inject a small volume (e.g., 1 µL) of the acidified supernatant directly into the GC.

-

GC Conditions (Example):

-

Column: A suitable column for volatile fatty acid analysis (e.g., a DB-FFAP column).

-

Injector Temperature: 200-250°C.

-

Detector (FID) Temperature: 250-300°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 200°C).

-

Carrier Gas: Helium or Nitrogen.

-

-

Quantify the SCFAs by comparing the peak areas to a standard curve of known SCFA concentrations.

Caco-2 Cell Gut Barrier Integrity Assay

Objective: To assess the effect of this compound fermentation products on the integrity of an intestinal epithelial barrier model.

Protocol:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Prepare the this compound fermentation supernatant by performing an in vitro fermentation as described in 5.1. Centrifuge and filter-sterilize the supernatant.

-

Treat the apical side of the Caco-2 cell monolayer with the fermentation supernatant (diluted in cell culture medium) for a specified period (e.g., 24 hours). Include a control treated with supernatant from a control fermentation (no this compound).

-

Measure the transepithelial electrical resistance (TEER) using a voltohmmeter to assess the integrity of the tight junctions. A decrease in TEER indicates increased permeability.

-

Perform a paracellular permeability assay by adding a fluorescent marker (e.g., FITC-dextran) to the apical side and measuring its appearance in the basolateral compartment over time.

-

At the end of the experiment, lyse the cells and perform Western blot analysis for tight junction proteins such as claudin-1 and occludin to assess changes in their expression levels.[27][28][29][30]

Signaling Pathways and Visualization

This compound fermentation leads to the production of SCFAs, particularly butyrate, which can modulate intracellular signaling pathways involved in inflammation.

Butyrate-Mediated Inhibition of the NF-κB Pathway

Butyrate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[2][4][5][25][26] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB.[25]

References

- 1. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound changes the gut microbiome | PDF [slideshare.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of short-chain fatty acids on the expression of genes involved in short-chain fatty acid transporters and inflammatory response in goat jejunum epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SHIME® Gut Microbiome Simulator | ProDigest [prodigest.eu]

- 8. Gastrointestinal model SHIME® [farah.uliege.be]

- 9. SHIME® - ProDigest [prodigest-dev.theraconseil.net]

- 10. Development of a reproducible small intestinal microbiota model and its integration into the SHIME®-system, a dynamic in vitro gut model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Colonic Fermentation Products of this compound, Lactitol and Xylitol on Intestinal Barrier Repair In Vitro [mdpi.com]

- 12. Effects of this compound with breakfast or with a midmorning preload on food intake and other appetite-related parameters in healthy normal-weight and overweight females: An acute, randomized, double-blind, placebo-controlled, and crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro fermentation profiles, gas production rates, and microbiota modulation as affected by certain fructans, galactooligosaccharides, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ubigene.us [ubigene.us]

- 19. This compound Alleviates Adipose Tissue Inflammation and Modulates the Gut Microbiota in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Effect of this compound on intestinal microbes and immune functions in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound changes the gut microbiome and attenuates fasting triglyceride and cholesterol levels in Western diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. escholarship.org [escholarship.org]

Polydextrose and the Gut Microbiota: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research exploring the intricate interactions between polydextrose and the gut microbiota. This compound, a soluble fiber and food ingredient, is not digested in the upper gastrointestinal tract and is instead fermented by colonic microbes.[1] This process instigates a cascade of effects, including modulation of the gut microbial composition, production of bioactive metabolites, and subsequent impacts on host physiology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological processes to serve as a comprehensive resource for the scientific community.

Modulation of Gut Microbiota Composition

This compound consumption has been shown to alter the composition of the gut microbiota, generally promoting the growth of beneficial bacteria while inhibiting potentially detrimental species. However, the specific effects can vary depending on the study design, dosage, and analytical methods used.

In vitro studies have consistently demonstrated the prebiotic potential of this compound.[2] For instance, when incorporated into a synbiotic yogurt, this compound led to a greater relative abundance of Bifidobacterium spp. compared to inulin (B196767).[3][4] Animal studies in mice have shown that this compound supplementation can enrich the gut with Allobaculum, Bifidobacterium, and Coriobacteriaceae.[5]

Human clinical trials have yielded more varied results. Some studies have reported dose-dependent increases in Bifidobacterium and Lactobacillus species and decreases in Bacteroides species.[6][7] Conversely, another study observed no change in Bifidobacterium and Bacteroides but a decrease in the Lactobacillus–Enterococcus group.[6] A double-blind, crossover, placebo-controlled feeding study found that this compound significantly increased the butyrate (B1204436) producer Ruminococcus intestinalis and bacteria from several Clostridium clusters.[6]

Table 1: Summary of this compound's Impact on Gut Microbiota Populations

| Study Type | Model | Dosage | Key Findings on Microbial Populations | Reference |

| In Vitro | Dynamic multivessel colonic xGIbiomics® system | Synbiotic yogurt | Increased relative abundance of Bifidobacterium spp. compared to inulin; reduced Klebsiella spp. | [3][4] |

| In Vitro | Batch fecal fermentation | Not specified | Increased relative abundance of Clostridium_XVIII, Megamonas, Mitsuokella, and Erysipelotrichaceae_incertae_sedis. | [8] |

| In Vivo | C57BL/6 Mice (Western diet) | 75 mg twice daily | Enrichment of Allobaculum, Bifidobacterium, and Coriobacteriaceae. | [5][9] |

| In Vivo | Mice (High-fat diet) | Not specified | Increased relative abundance of Bacteroidetes and Verrucomicrobia; decreased Firmicutes. | [10] |

| Human | Healthy Adults (crossover) | 8 g/day | Increased Ruminococcus intestinalis and Clostridium clusters I, II, and IV; decreased C. histolyticum group and Lactobacillus/Enterococcus. | [6] |

| Human | Healthy Chinese Adults | 4, 8, 12 g/day | Decreased Bacteroides spp. (B. fragilis, B. vulgatus, B. intermedius); increased Lactobacillus and Bifidobacterium spp. | [7] |

| Human | Healthy Adults | 21 g/day | Suppressed Firmicutes (12%); increased Bacteroidetes (12%). | [2][11] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate.[1][12] These metabolites are crucial for gut health and have systemic effects. This compound's complex, branched structure leads to its gradual fermentation throughout the colon, ensuring a sustained release of SCFAs, even in the distal region.[1][2][13]

In vitro colon simulators have shown that this compound fermentation significantly increases the production of all major SCFAs, with a notable rise in acetate and propionate.[14] When combined with a probiotic in a synbiotic yogurt, this compound increased butyrate production.[3][4] Studies using 13C-labeled this compound have confirmed that the primary labeled metabolites are acetate, butyrate, propionate, and valerate.[12]

Table 2: Quantitative Data on SCFA Production from this compound Fermentation

| Study Type | Model | Dosage | Key Findings on SCFA Production | Reference |

| In Vitro | 4-stage colon simulator | 2% in synthetic medium | Increased concentrations of all SCFAs, especially acetate and propionate. | [14] |

| In Vitro | Dynamic multivessel colonic xGIbiomics® system | Synbiotic yogurt | Increased butyrate production compared to yogurt with only the probiotic. Increased propionate and lactate. | [3][4] |

| In Vitro | EnteroMix semi-continuous model | Not specified | Produced mainly acetate. | [15] |

| Human | Healthy Chinese Adults | 4, 8, 12 g/day | Increased production of butyrate, isobutyrate, and acetate. | [7] |

| Human | Healthy Adults | Not specified | Identified novel associations between this compound and fecal levels of acetate and propionate. | [16] |

Experimental Protocols

A variety of methodologies have been employed to investigate the interaction between this compound and the gut microbiota.

In Vitro Colon Simulation

-

Objective: To model the fermentation of this compound under controlled conditions that mimic the different regions of the human colon.

-

Apparatus: A multi-stage, semi-continuous culture system (e.g., a 4-stage colon simulator) is often used. Each vessel represents a different section of the colon (e.g., ascending, transverse, descending) with specific pH and transit time controls.

-

Inoculum: Fecal samples from healthy human donors are used to inoculate the system, providing a representative microbial community.

-

Medium: A synthetic medium mimicking the contents of the small intestine, with or without the addition of this compound (typically at a concentration of 2%), is fed into the system.

-

Sampling and Analysis: Samples are collected from each vessel after a stabilization period (e.g., 48 hours). Microbial populations are quantified using techniques like qPCR with genus-specific primers for Bifidobacterium, Lactobacillus, Bacteroides, and Clostridium. SCFA concentrations are measured using gas chromatography.

Human Clinical Trials (Double-Blind, Crossover, Placebo-Controlled)

-

Objective: To assess the in vivo effects of this compound on the fecal microbiota and physiological functions in human subjects.

-

Study Design: A double-blind, randomized, crossover, placebo-controlled design is a robust approach to minimize bias. Participants consume both the this compound supplement and a placebo for a defined period (e.g., 2-4 weeks), with a washout period in between.

-

Subjects: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria. Factors like recent antibiotic use, chronic gastrointestinal conditions, and consumption of other prebiotics or probiotics are typically grounds for exclusion.[6]

-

Intervention: Participants are given a daily dose of this compound (e.g., 8-12 grams) or a matching placebo.

-

Data Collection: Fecal samples are collected at baseline and after each intervention period for microbiota and metabolite analysis. Subjects may also record bowel habits, stool consistency, and any gastrointestinal symptoms in a diary.

-

Microbiota Analysis: Fecal microbial composition is analyzed using methods such as fluorescence in situ hybridization (FISH) with specific probes or 16S rRNA gene sequencing.

-

Metabolite Analysis: Fecal SCFA concentrations are determined by gas chromatography.

Signaling Pathways and Experimental Workflows

This compound Fermentation and SCFA Production Workflow

The following diagram illustrates the general workflow for studying the fermentation of this compound and the subsequent production of short-chain fatty acids in an in vitro setting.

Caption: Workflow for in vitro analysis of this compound fermentation.

SCFA-Mediated Host-Microbe Signaling

The SCFAs produced from this compound fermentation can influence host physiology through various signaling pathways. For instance, they can modulate gene expression related to lipid metabolism and immune responses.

Caption: SCFA-mediated host-microbe signaling pathway.

References

- 1. The fermentation of this compound in the large intestine and its beneficial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Physiological Function, and Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound-driven gut microbiota modulation from synbiotic yogurt intake simulated in the in vitro dynamic multivessel colonic xGIbiomics system [frontiersin.org]

- 5. This compound changes the gut microbiome and attenuates fasting triglyceride and cholesterol levels in Western diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of this compound on the faecal microbiota: a double-blind, crossover, placebo-controlled feeding study in healthy human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Potential health benefits of lowering gas production and bifidogenic effect of the blends of this compound with inulin in a human gut model [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. Frontiers | this compound Alleviates Adipose Tissue Inflammation and Modulates the Gut Microbiota in High-Fat Diet-Fed Mice [frontiersin.org]

- 11. This compound: Physiological Function, and Effects on Health [mdpi.com]

- 12. Metabolic Fate of 13C-Labeled this compound and Impact on the Gut Microbiome: A Triple-Phase Study in a Colon Simulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. traversescience.com [traversescience.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Impact of dietary this compound fiber on the human gut metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prebiotic Potential of Polydextrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydextrose, a synthetic polymer of glucose, is a soluble fiber widely recognized for its prebiotic properties. Its complex, randomly bonded structure renders it resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon largely intact.[1] There, it is selectively fermented by the resident microbiota, leading to a cascade of physiological effects beneficial to host health. This technical guide provides an in-depth exploration of the prebiotic potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of this compound

The prebiotic efficacy of this compound is quantified by its ability to modulate the gut microbial composition and stimulate the production of short-chain fatty acids (SCFAs). The following tables summarize findings from in vitro and human intervention studies.

Table 1: Effect of this compound on Gut Microbiota Composition in Human Studies

| Study Population | This compound Dose | Duration | Bacterial Group | Change | Reference |

| Healthy Adults | 8 g/day | 28 days | Bacteroides spp. | Increased proportion | [2] |

| Healthy Adults | 8 g/day | 3 weeks | Ruminococcus intestinalis | Significant increase (log10 cells/g feces) | [3][4] |

| Healthy Adults | 8 g/day | 3 weeks | Clostridium clusters I, II, and IV | Significant increase (log10 cells/g feces) | [3][4] |

| Healthy Adults | 8 g/day | 3 weeks | Lactobacillus-Enterococcus group | Decrease (log10 cells/g feces) | [3][4] |

| Healthy Adults | 4, 8, and 12 g/day | 28 days | Bifidobacterium spp. | Dose-dependent increase | [5] |

| Healthy Adults | 4, 8, and 12 g/day | 28 days | Lactobacillus spp. | Dose-dependent increase | [5] |

Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid (SCFA) Concentrations in Human and In Vitro Studies

| Study Type | This compound Dose/Concentration | Duration | Acetate | Propionate | Butyrate | Total SCFAs | Reference |

| Human Intervention | 8 g/day | 28 days | No significant change | No significant change | No significant change | No significant change | [6] |

| Human Intervention | 4, 8, and 12 g/day | 28 days | Increased | No significant change | Increased | Increased | [5] |

| In Vitro Fermentation (EnteroMix model) | Not specified | Not applicable | Predominantly produced | Small increase | Produced | Increased | [6] |

| In Vitro Fermentation (Colon Simulator) | Not specified | 24 and 48 hours | Major metabolite | Major metabolite | Major metabolite | Increased | [7] |

Experimental Protocols

In Vitro Fermentation of this compound using a Human Colon Simulator

This protocol simulates the conditions of the human colon to study the fermentation of this compound by fecal microbiota.

a. Inoculum Preparation: i. Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. ii. Homogenize the feces (1:10 w/v) in an anaerobic phosphate (B84403) buffer (0.1 M, pH 7.0). iii. Filter the fecal slurry through a nylon gauze to remove large particles.

b. Colon Simulator Setup: i. Utilize a multi-stage, semi-continuous colon simulator (e.g., EnteroMix model), consisting of several vessels representing the proximal, transverse, and distal colon.[6] ii. Fill each vessel with a nutrient medium mimicking the colonic environment. iii. Inoculate the proximal vessel with the prepared fecal slurry.

c. Fermentation Process: i. Add this compound to the proximal vessel at the desired concentration. ii. Maintain the system under anaerobic conditions at 37°C with a controlled transit time. iii. Collect samples from each vessel at specified time points (e.g., 24 and 48 hours) for microbiota and SCFA analysis.[7]

Analysis of Short-Chain Fatty Acids in Fecal Samples by Gas Chromatography (GC)

This method is used to quantify the concentrations of SCFAs produced during fermentation.

a. Sample Preparation: i. Homogenize fecal samples with an internal standard solution. ii. Acidify the samples with a strong acid (e.g., sulfuric acid) to protonate the SCFAs. iii. Extract the SCFAs into an organic solvent (e.g., diethyl ether). iv. Derivatize the SCFAs if necessary, depending on the GC column and detector used.

b. Gas Chromatography Analysis: i. Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID). ii. Use a capillary column suitable for fatty acid analysis. iii. Set the oven temperature program to separate the different SCFAs. iv. Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.[6]

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This technique is used to profile the composition of the gut microbiota.

a. DNA Extraction: i. Extract total DNA from fecal samples using a commercially available kit designed for stool samples.

b. PCR Amplification: i. Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers. ii. Purify the PCR products.

c. Library Preparation and Sequencing: i. Prepare a sequencing library from the purified PCR products. ii. Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

d. Bioinformatic Analysis: i. Process the raw sequencing reads to remove low-quality sequences. ii. Cluster the sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%). iii. Assign taxonomy to the OTUs by comparing their sequences to a reference database (e.g., Greengenes, SILVA). iv. Analyze the microbial community composition and diversity.

Mandatory Visualizations

Signaling Pathways

The prebiotic effects of this compound are mediated by its fermentation products, primarily SCFAs, which act as signaling molecules.

Experimental Workflows

Conclusion

This compound exhibits significant prebiotic potential, reliably modulating the gut microbiota composition in favor of beneficial bacteria and increasing the production of health-promoting short-chain fatty acids. These microbial shifts and the resulting metabolites exert their effects through defined signaling pathways, leading to improved gut barrier function and a reduction in inflammatory responses. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other prebiotic compounds, facilitating standardized and reproducible research in this critical area of gut health and drug development.

References

- 1. The fermentation of this compound in the large intestine and its beneficial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of this compound on the faecal microbiota: a double-blind, crossover, placebo-controlled feeding study in healthy human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. Metabolic Fate of 13C-Labeled this compound and Impact on the Gut Microbiome: A Triple-Phase Study in a Colon Simulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Chemical Evolution of Polydextrose: A Technical Guide

An in-depth exploration of the discovery, synthesis, and chemical properties of a versatile glucose polymer, tailored for researchers, scientists, and drug development professionals.

Introduction

Polydextrose is a synthetic, water-soluble, and indigestible polysaccharide that has carved a significant niche in the food and pharmaceutical industries. Classified as a soluble dietary fiber, it serves as a low-calorie bulking agent, sugar replacer, and fat substitute, contributing to the formulation of a wide array of healthier food products.[1][2] Its discovery and subsequent chemical development have provided a valuable tool for modulating the textural and nutritional profiles of various consumables. This guide delves into the core technical aspects of this compound, from its initial synthesis to its detailed chemical and physical characteristics.

Discovery and Development

The journey of this compound began in the 1960s at the Pfizer Central Research Laboratories.[2] A research team led by Hans H. Rennhard was investigating low-calorie bulking agents derived from natural ingredients.[3] Their experimentation culminated in the successful synthesis of this compound in 1965 by heating a mixture of glucose, sorbitol, and citric acid.[3] Recognizing its unique properties and its non-natural occurrence, Pfizer patented the process in 1973.[2][3] Following extensive studies on its food-technical properties and safety, the U.S. Food and Drug Administration (FDA) approved this compound as a food additive in 1981.[2]

Chemical Synthesis and Structure

This compound is synthesized through the thermal polymerization of D-glucose in the presence of a polycarboxylic acid catalyst and a polyol.[4] The most common reactants are glucose, sorbitol, and citric acid.[1][3][5]

Reactants and their Roles

-

D-glucose: The primary monomer unit that forms the backbone of the polymer.[3][6]

-

Sorbitol: A polyol that acts as a plasticizer and chain terminator, influencing the polymer's molecular weight and physical properties.[7]

-

Citric Acid: A non-volatile, edible organic polycarboxylic acid that serves as a catalyst and cross-linking agent.[3][4] Phosphoric acid can also be used as a catalyst.[6][8]

Polymerization Process

The synthesis involves the anhydrous melt polymerization of the reactants.[4] The mixture, typically in a ratio of approximately 89-90% D-glucose, 10% sorbitol, and 1% citric acid (or 0.1% phosphoric acid), is heated to a molten state under vacuum conditions.[3][6][7][8][9] This process results in the formation of a complex, randomly branched polymer.[1][9] The resulting polymer contains a variety of glycosidic bonds, with α- and β-1,6 linkages predominating, but also including 1,2; 1,3; and 1,4 linkages.[1][10] This intricate and random structure is crucial to its indigestibility by human enzymes.[1][11]

Purification

The crude this compound polymer undergoes several purification steps to remove unreacted monomers and byproducts, such as free glucose, sorbitol, and citric acid.[6] These processes may include decolorization with activated carbon and deionization using ion exchange columns to remove organic impurities and undesirable flavors.[6][8][12] The purified product can then be recovered as a powder or a 70% solution.[4]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via thermal polymerization of glucose, sorbitol, and citric acid.

Materials:

-

D-glucose (anhydrous powder)

-

Sorbitol (powder)

-

Citric acid (anhydrous)

-

Reaction vessel equipped with a vacuum system and heating mantle

-

High-torque stirrer

Procedure:

-

Combine D-glucose, sorbitol, and citric acid in a weight ratio of approximately 89:10:1.

-

Thoroughly mix the powdered reactants.

-

Transfer the mixture to the reaction vessel.

-

Heat the mixture under reduced pressure (e.g., 0.1 mm of Hg) to a temperature of 160-170°C to initiate melting and polymerization.

-

Maintain the reaction at this temperature for a specified period (e.g., 8-25 hours) with continuous stirring to ensure homogeneity and complete polymerization.

-

Once the desired degree of polymerization is achieved, cool the resulting molten polymer.

Purification of this compound

Objective: To purify the crude this compound polymer.

Materials:

-

Crude this compound

-

Deionized water

-

Activated carbon

-